molecular formula C22H21N3O4S B2928476 (E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide CAS No. 924821-01-2

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Cat. No. B2928476
CAS RN: 924821-01-2
M. Wt: 423.49
InChI Key: UVZQGUQUZASOSJ-CJLVFECKSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidinone ring and the benzene rings would likely contribute to the overall stability of the molecule. The cyano group could introduce polarity, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The cyano group is susceptible to hydrolysis, potentially forming a carboxylic acid and an amine. The thiazolidinone ring might undergo ring-opening reactions under certain conditions. The methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Photodynamic Therapy Applications

Research involving structurally similar compounds, such as zinc phthalocyanines substituted with Schiff base derivatives, shows promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Thiazolidinone derivatives have been studied for their antimicrobial properties. For instance, rhodanine-3-acetic acid-based amides and derivatives exhibit significant activity against a range of bacteria, mycobacteria, and fungi, highlighting the compound's potential in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

The anticancer activity of 4-thiazolidinones containing a benzothiazole moiety has been evaluated, with some compounds showing activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. This suggests the potential efficacy of related compounds in cancer treatment (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Novel Synthesis Methods

The exploration of new synthesis methods for related structures, such as the catalytic decomposition of dibenzylselenonium ylide with thioamides, offers innovative pathways for creating derivatives with potential scientific applications, including as intermediates in pharmaceutical synthesis (Tamagaki & Hatanaka, 1976).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The compound could potentially interact with enzymes or receptors, altering their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment. It’s also important to dispose of this compound properly to minimize environmental impact .

Future Directions

Future research on this compound could explore its potential applications, such as its use in chemical reactions or its activity as a drug. Studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

(2E)-2-cyano-2-[3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-24-20(26)16(13-23)22-25(17-6-4-5-7-18(17)29-3)21(27)19(30-22)12-14-8-10-15(28-2)11-9-14/h4-11,19H,12H2,1-3H3,(H,24,26)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZQGUQUZASOSJ-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-2-(5-(4-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

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